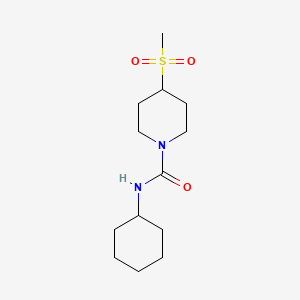

N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

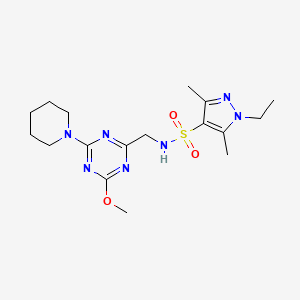

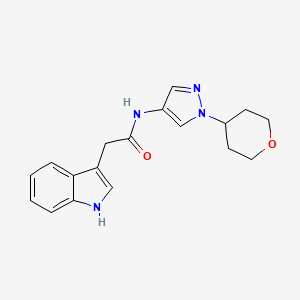

“N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide” is a chemical compound with the molecular formula C13H24N2O3S. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of the compound is 288.41.Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Wissenschaftliche Forschungsanwendungen

PET Imaging of Serotonin Receptors

A study explored the use of 18F-Mefway, a compound related to N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide, for PET imaging to quantify serotonin 1A receptors in human subjects. This research highlighted 18F-Mefway's potential as a PET radioligand for imaging serotonin receptors, despite its lower distribution volume ratios compared to another compound, 18F-FCWAY. The resistance of 18F-Mefway to in vivo defluorination, eliminating the need for a defluorination inhibitor, positions it as a valuable tool for receptor imaging (Choi et al., 2015).

Selective 5-HT(2A) Receptor Antagonists

Another study identified a series of acyclic sulfones, structurally related to N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide, as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds demonstrate the potential for oral bioavailability and brain penetration, making them suitable for evaluation in animal models. This discovery outlines a path for the development of new treatments for disorders involving the 5-HT(2A) receptor (Fletcher et al., 2002).

Analytical Profiles of Arylcyclohexylamines

Research conducted on the analytical profiles of three psychoactive arylcyclohexylamines provides insights into the chemical characterization and potential applications of similar compounds. This includes methodologies for their determination in biological matrices, contributing to the understanding of their pharmacological effects and potential therapeutic uses (De Paoli et al., 2013).

Cyclin-dependent Kinase Inhibitors

A study on beta-piperidinoethylsulfides, which share a core structural motif with N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide, demonstrated their application in inhibiting cyclin-dependent kinase CDK2. This research not only underscores the therapeutic potential of these compounds in cancer treatment but also highlights the innovative synthetic methodology that can be applied in medicinal chemistry for drug development (Griffin et al., 2006).

Highly Enantioselective Lewis Basic Catalysts

The development of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines showcases the chemical versatility and potential of piperidine derivatives in synthetic organic chemistry. This research offers a novel approach to producing compounds with high enantioselectivity and broad substrate profiles, highlighting the significance of the arene sulfonyl group for catalytic performance (Wang et al., 2006).

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-methylsulfonylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3S/c1-19(17,18)12-7-9-15(10-8-12)13(16)14-11-5-3-2-4-6-11/h11-12H,2-10H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCDAQCZJYHUJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2991327.png)

![Methyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2991333.png)

![2,9-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2991335.png)

![Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2991341.png)

![N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2991344.png)

![Bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2991345.png)

![6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2991346.png)